Cas no 1226408-29-2 (2-(2,4-dimethylphenyl)methylpiperidine)

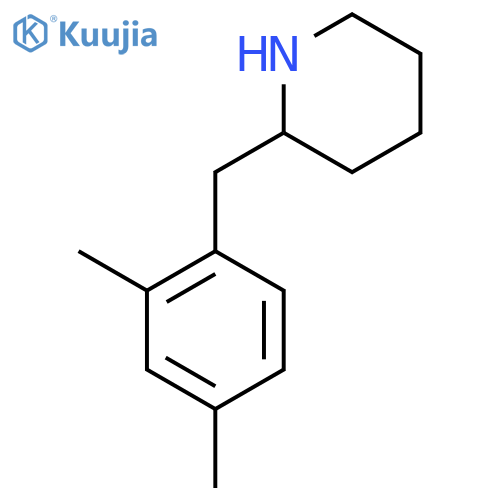

1226408-29-2 structure

商品名:2-(2,4-dimethylphenyl)methylpiperidine

2-(2,4-dimethylphenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-dimethylphenyl)methylpiperidine

- EN300-1275754

- 2-[(2,4-dimethylphenyl)methyl]piperidine

- CS-0281591

- 2-(2,4-Dimethylbenzyl)piperidine

- 1226408-29-2

- AKOS012095901

-

- インチ: 1S/C14H21N/c1-11-6-7-13(12(2)9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3

- InChIKey: UXCWBTXDGBLDJH-UHFFFAOYSA-N

- ほほえんだ: N1CCCCC1CC1C=CC(C)=CC=1C

計算された属性

- せいみつぶんしりょう: 203.167399674g/mol

- どういたいしつりょう: 203.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 12Ų

2-(2,4-dimethylphenyl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1275754-2.5g |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 2.5g |

$1428.0 | 2023-05-26 | ||

| Enamine | EN300-1275754-0.05g |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 0.05g |

$612.0 | 2023-05-26 | ||

| Enamine | EN300-1275754-5.0g |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-1275754-50mg |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 50mg |

$468.0 | 2023-10-01 | ||

| Enamine | EN300-1275754-100mg |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 100mg |

$490.0 | 2023-10-01 | ||

| Enamine | EN300-1275754-500mg |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 500mg |

$535.0 | 2023-10-01 | ||

| Enamine | EN300-1275754-0.25g |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 0.25g |

$670.0 | 2023-05-26 | ||

| Enamine | EN300-1275754-0.5g |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 0.5g |

$699.0 | 2023-05-26 | ||

| Enamine | EN300-1275754-1.0g |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 1g |

$728.0 | 2023-05-26 | ||

| Enamine | EN300-1275754-0.1g |

2-[(2,4-dimethylphenyl)methyl]piperidine |

1226408-29-2 | 0.1g |

$640.0 | 2023-05-26 |

2-(2,4-dimethylphenyl)methylpiperidine 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

1226408-29-2 (2-(2,4-dimethylphenyl)methylpiperidine) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量